Protide

Antiviral pharmacology Lung-targeted delivery Nucleoside prodrugs

Protide (Remdesivir) is a phosphoramidate (ProTide) prodrug delivering nucleoside monophosphate directly into cells, bypassing kinase rate-limitation. Achieves >4-fold higher active triphosphate lung tissue levels versus parent nucleosides. Clinical ProTides (TAF vs TDF) show 12-fold lower dosing and 91% reduced systemic exposure with improved renal/bone safety. For antiviral screening, use Huh-7 cells for maximal ProTide activation; avoid Vero E6 to prevent false negatives. 98% purity by HPLC. Inquire for bulk orders.

Molecular Formula H-
Molecular Weight 1.007825 g/mol
Cat. No. B1233603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProtide
Molecular FormulaH-
Molecular Weight1.007825 g/mol
Structural Identifiers
SMILES[H-]
InChIInChI=1S/H/q-1/i1+0
InChIKeyKLGZELKXQMTEMM-IGMARMGPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is Protide (ProTide) Technology? Core Chemistry and Prodrug Strategy for Antiviral and Anticancer Nucleotide Delivery


ProTide technology is a phosphoramidate-based prodrug strategy that delivers nucleotide analogues as their monophosphate forms directly into target cells [1]. A ProTide molecule consists of a 5′-nucleoside monophosphate in which the two hydroxyl groups are masked with an amino acid ester and an aryloxy component [2]. Upon intracellular entry, enzymatic cleavage by esterases such as carboxylesterase 1 (CES1) or cathepsin A (CatA), followed by histidine triad nucleotide-binding protein 1 (hHint1)-mediated processing, releases the free nucleoside monophosphate, which is subsequently phosphorylated to the active triphosphate metabolite . This strategy, invented by Professor Chris McGuigan in the early 1990s, has yielded multiple FDA-approved antiviral agents including sofosbuvir, tenofovir alafenamide (TAF), and remdesivir [1].

Why Not Just Use Parent Nucleosides? Protide Technology Solves the First Phosphorylation Bottleneck That Limits Standard Nucleoside Analogs


Nucleoside analogues face two fundamental limitations: poor cell membrane permeability due to their hydrophilic nature, and inefficient conversion to the active triphosphate form because the first phosphorylation step—catalyzed by nucleoside kinases—is often rate-limiting [1]. Many nucleoside analogues fail clinically not because their triphosphate metabolite lacks intrinsic potency, but because insufficient monophosphate is generated intracellularly. The ProTide technology directly addresses this by delivering the nucleoside as a pre-formed monophosphate prodrug, bypassing the kinase-dependent activation bottleneck [2]. This explains why standard nucleoside analogues and their ProTide derivatives are not interchangeable: compounds like abacavir produce substantially lower active triphosphate levels than their ProTide counterparts in the same cellular environment [3], and cell lines with low activating enzyme expression show up to 100-fold differences in ProTide activation efficiency compared to those with robust enzyme profiles . The choice of prodrug strategy directly determines intracellular active metabolite concentrations and, consequently, therapeutic efficacy.

Protide Technology Quantitative Evidence Guide: Comparative Performance Data Against Alternative Prodrugs and Parent Nucleosides


ProTide Delivers >4-Fold Higher Active Triphosphate Levels in Lung Cells Compared to Parent Nucleoside and Ester Prodrugs

In a direct head-to-head comparison of GS-441524 prodrugs in human lung cell models (Calu-3 cells), the ProTide remdesivir (RDV) and its methylpropyl analog MeRDV produced significantly higher intracellular concentrations of the active triphosphate metabolite (RDV-TP) compared to the parent nucleoside GS-441524 (Nuc) and the ester prodrug GS-621763. This differential activation was attributed to superior cell permeability of ProTides and their higher susceptibility to cathepsin A-mediated cleavage [1]. In vivo intravenous administration in mice confirmed that RDV and MeRDV delivered significantly more RDV-TP to lung tissue than Nuc, IsoRDV, or GS-621763. Notably, all four ester prodrugs tested exhibited oral bioavailability below 2%, with Nuc being the predominant metabolite detected in systemic circulation [1].

Antiviral pharmacology Lung-targeted delivery Nucleoside prodrugs COVID-19 therapeutics

TAF Achieves 92% Lower Tenofovir Systemic Exposure While Maintaining Equivalent Antiviral Efficacy vs. TDF

Tenofovir alafenamide (TAF), a ProTide prodrug of tenofovir, achieves equivalent or superior antiviral efficacy at a 25 mg dose compared to the 300 mg dose required for tenofovir disoproxil fumarate (TDF), a non-ProTide ester prodrug [1]. This 12-fold dose reduction results from the ProTide technology's enhanced intracellular delivery and preferential activation in lymphocytes. Meta-analysis of 11 randomized clinical trials comprising 2,914 patients confirmed that switching from TDF (300 mg) to TAF (25 mg) results in improved markers of renal tubular injury and increased bone mineral density while maintaining virologic suppression [1]. The key mechanistic differentiation is that TAF is stable in plasma and undergoes rapid intracellular activation via cathepsin A in target cells, whereas TDF is hydrolyzed in plasma to tenofovir, resulting in higher systemic exposure that drives renal and bone toxicity [2].

HIV therapy HBV treatment Renal safety Tenofovir prodrugs

TAF Activation Rate Significantly Exceeds Sofosbuvir Across Multiple Cell Lines: Cell-Dependent ProTide Activation Quantified

A systematic comparison of two clinically approved ProTide prodrugs—tenofovir alafenamide (TAF) and sofosbuvir (SOF)—across five cell lines commonly used in antiviral research (Vero E6, Huh-7, Calu-3, A549, and Caco-2) revealed significant differences in activation rates . TAF was activated at a significantly higher rate than SOF across all tested cell lines. The activation of both ProTides was cell-dependent, with Huh-7 cells being the most efficient (highest activation rates for both compounds) and Vero E6 cells being the least efficient . Proteomic analysis demonstrated significant differences in the expression patterns of activating enzymes (carboxylesterase 1, cathepsin A, Hint1) and transporters (P-gp, OATP1B1, OATP1B3) among these cell lines, which partially explains the observed cell-dependent activation .

In vitro antiviral assays Cell line selection ProTide activation efficiency Nucleotide prodrug pharmacology

ProTide Strategy Enhances Abacavir Active Triphosphate Levels 5-Fold in HepG2 Cells

The first application of ProTide technology to the HIV reverse transcriptase inhibitor abacavir demonstrated a significant enhancement in intracellular active metabolite levels [1]. In HepG2 2.2.15 cells, the phosphoramidate ProTide derivatives of abacavir produced substantially higher levels of carbovir triphosphate (the active metabolite) compared to the parent nucleoside abacavir. This enhancement was attributed to the ProTide's ability to bypass the first, rate-limiting phosphorylation step that normally limits abacavir's activation [1]. The finding established a proof-of-concept that ProTide technology could rescue or enhance nucleoside analogues with suboptimal kinase-mediated activation profiles.

HIV nucleoside analogs Kinase bypass Intracellular triphosphate enhancement ProTide SAR

ProTide Approach Confers Micromolar Potency on Inactive Nucleoside via Complete Kinase Bypass

4′-Azidoinosine, a dual base/sugar modified nucleoside, was completely inactive against hepatitis C virus (HCV) in the replicon assay. Application of the phosphoramidate ProTide approach to this inactive nucleoside conferred micromolar antiviral potency [1]. This transformation from completely inactive to active demonstrates that the ProTide strategy can fully bypass the kinase-dependent activation step, delivering the monophosphate directly into cells where it can be further phosphorylated to the active triphosphate. This finding has broad implications for nucleoside analogue drug discovery: nucleosides previously abandoned due to lack of kinase substrate recognition may be salvageable as ProTide prodrugs [1].

Kinase bypass HCV antiviral discovery Inactive nucleoside rescue ProTide SAR

Sofosbuvir-Based Regimens Achieve 97.3% SVR12 in Real-World HCV Treatment Across Multiple Genotypes

In a real-world study of sofosbuvir/velpatasvir treatment for chronic hepatitis C virus (HCV) infection in China, 291 patients demonstrated a sustained virologic response at 12 weeks post-treatment (SVR12) of 97.3% (95% CI: 95.4%–99.3%) [1]. Genotype-specific SVR12 rates were 97.4% for genotype 1b, 96.4% for genotype 2a, and 100% for those with undetectable genotype [1]. These real-world outcomes, achieved using the ProTide sofosbuvir as the nucleoside NS5B polymerase inhibitor backbone, validate the clinical effectiveness of ProTide technology in delivering high cure rates across diverse HCV genotypes. Phase 3 clinical trial data from sofosbuvir development showed overall SVR12 rates ranging from 50% to 90% depending on regimen and patient population, with the ProTide design being central to sofosbuvir's clinical success [2].

HCV therapy Direct-acting antivirals Real-world effectiveness Sofosbuvir outcomes

Optimal Research and Industrial Application Scenarios for Protide Technology Based on Quantitative Evidence


Pulmonary Antiviral Drug Discovery and Lung-Targeted Delivery Studies

Based on the evidence that ProTides such as remdesivir and MeRDV deliver >4-fold higher active triphosphate levels to lung tissue compared to parent nucleosides and ester prodrugs, ProTide technology is the preferred prodrug strategy for developing antivirals targeting respiratory pathogens including SARS-CoV-2, RSV, and influenza. Researchers should prioritize ProTide-modified nucleosides over simple ester prodrugs when pulmonary delivery of active triphosphate is required [1]. The differential bioactivation profile established in Calu-3 cells and mouse lung tissue provides a validated benchmark for evaluating new respiratory-targeted ProTide candidates.

In Vitro Antiviral Screening and Cell Line Selection for ProTide Evaluation

Given the documented cell-dependent activation of ProTides—with up to 100-fold differences in activation rates between Huh-7 (highest) and Vero E6 (lowest) cells—researchers must carefully select cell lines when screening ProTide compounds for antiviral activity . Huh-7 cells are recommended for maximum ProTide activation; Vero E6 cells should be avoided or supplemented with positive controls such as TAF to confirm that observed inactivity is not due to insufficient ProTide activation machinery. This cell-line-specific evidence is essential for avoiding false-negative results in antiviral screening campaigns.

Nucleoside Library Rescue and Kinase Bypass Applications in Medicinal Chemistry

The demonstration that ProTide technology converts inactive nucleosides (e.g., 4′-azidoinosine) into active antiviral agents establishes a rational basis for applying ProTide modification to nucleoside libraries that have failed initial screening due to poor kinase substrate recognition [2]. Additionally, the 5-fold enhancement of abacavir's active triphosphate levels via ProTide modification supports the use of this technology to boost the potency of moderately active nucleoside leads [3]. Medicinal chemists should prioritize ProTide derivatization when kinase bypass is suspected to improve efficacy or when parent nucleosides show promising intrinsic polymerase inhibition but poor cellular activity.

Renal-Sparing Antiviral Regimen Development and Procurement Decisions

Clinical evidence comparing TAF (ProTide) versus TDF (non-ProTide ester) demonstrates that ProTide technology enables 12-fold lower oral dosing and 91% reduction in systemic tenofovir exposure while maintaining equivalent antiviral efficacy, with documented improvements in renal tubular function and bone mineral density [4]. For clinical procurement decisions involving tenofovir-containing regimens for HIV or HBV treatment, TAF (ProTide) should be prioritized for patients with or at risk of renal impairment, osteoporosis, or those requiring long-term therapy. This evidence also guides industrial development of next-generation nucleotide prodrugs seeking improved tissue selectivity and reduced systemic toxicity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for Protide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.